3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a member of the pyrazolo[1,5-a]pyrimidine family, which are fused, rigid, and planar N-heterocyclic compounds containing both pyrazole and pyrimidine rings . These compounds have significant applications in medicinal chemistry and material science due to their notable photophysical properties .
Mechanism of Action
Target of Action
The primary target of 3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the arrest of cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, particularly the transition from the G1 phase to the S phase
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway, leading to the arrest of cell cycle progression . This disruption can lead to apoptosis or programmed cell death, particularly in cancer cells .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth in various cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Biochemical Analysis
Biochemical Properties
The pyrazolo[1,5-a]pyrimidine derivatives, including 3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol, have been found to exhibit significant biochemical properties . They interact with various enzymes and proteins, exerting their effects through these interactions
Cellular Effects
They influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization . The regioselectivity of the reaction can be controlled using a dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow for versatile synthetic modifications, making it a valuable scaffold in drug discovery and material science .
Properties
IUPAC Name |
3,5-dimethyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-9-8-12(18)17-14(15-9)10(2)13(16-17)11-6-4-3-5-7-11/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUUZYDXEYDHKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=C(N2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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